1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Medicinal chemistry Scaffold design Hydrogen bonding

Researchers requiring a defined bis-piperidine scaffold with an unprotected secondary amine for focused library synthesis often face limited purity and characterization data. 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0) addresses this gap: • 97% purity (GC/HPLC) with batch-specific CoA available. • Orthogonal reactivity: free NH on the 4-piperidinylmethyl ring enables acylation, sulfonylation, or reductive amination. • CNS MPO-compatible fragment (MW 210.36, TPSA 6.48 Ų, LogP 1.72) ideal for fragment-based drug discovery. Routinely stocked for immediate global dispatch.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
CAS No. 879883-60-0
Cat. No. B1440725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(piperidin-4-ylmethyl)piperidine
CAS879883-60-0
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CC2CCNCC2
InChIInChI=1S/C13H26N2/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12/h12-14H,2-11H2,1H3
InChIKeyRPFLUCYXXVLGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0): Chemical Identity, Physicochemical Profile, and Comparator Landscape


1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0) is a bis-piperidine derivative with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol [1]. The compound is commercially available as a research chemical with a typical purity of 97% . It features a 1-ethylpiperidine ring connected via a methylene bridge to a 4-piperidinylmethyl group, providing two basic nitrogen atoms . The structurally closest commercially available analog is 1-ethyl-4-(piperidin-4-ylmethyl)piperazine (CAS 775288-25-0), which replaces the second piperidine ring with a piperazine, introducing a third nitrogen atom . Other N-alkyl variants such as 1-methyl-4-(piperidin-4-ylmethyl)piperidine (CAS 1864072-26-3) differ only in the N-substituent size . As of the literature cutoff, no peer-reviewed publications or patents report quantitative biological activity data for this compound as a primary pharmacological agent. Available evidence is confined to vendor-supplied chemical identity data.

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0): Why In-Class Bis-Piperidine and Piperazine Analogs Are Not Directly Interchangeable


Within the general structural class of 4-substituted piperidine derivatives, seemingly small alterations can produce substantial differences in physicochemical and pharmacological behavior. This compound's N-ethyl substitution and bis-piperidine architecture differ critically from both the corresponding piperazine analog and the N-methyl variant. Replacing the second piperidine ring with piperazine introduces an additional nitrogen atom, altering hydrogen-bonding capacity (H-bond acceptor count of 3 in the piperazine vs. 2 in the target) and basicity profile . Varying the N-alkyl chain from methyl to ethyl changes the computed LogP (estimated increase of ~0.3–0.5 log units based on the additional methylene group), affecting lipophilicity and potential membrane permeability . The 1-[(1-substituted-4-piperidinyl)methyl]-4-piperidine scaffold has been explored in the patent literature for 5-HT4 receptor agonism, demonstrating that N-substituent identity modulates receptor affinity [1]. Without direct bioactivity data for this specific compound, these structural differences nonetheless preclude routine interchange, as even minor N-alkyl variations in related piperidine-based ligands have been shown to alter target selectivity profiles [1].

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0): Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation: Bis-Piperidine vs. Piperazine Core — H-Bond Acceptor Count and Pharmacophore Geometry

The target compound contains two piperidine rings, providing exactly two hydrogen bond acceptor (HBA) sites, compared to three HBA sites in the piperazine analog 1-ethyl-4-(piperidin-4-ylmethyl)piperazine (CAS 775288-25-0) . This difference alters the hydrogen-bonding pharmacophore: the bis-piperidine presents only two tertiary amine acceptors, whereas the piperazine introduces an additional sp³ nitrogen capable of accepting a hydrogen bond. This change also affects the spatial geometry of the central ring, as piperazine adopts a distinct chair conformation relative to piperidine, potentially altering the relative orientation of the N-ethyl group and the piperidinylmethyl moiety [1]. For procurement decisions in medicinal chemistry campaigns, this difference may determine whether a compound fits a defined pharmacophore model with a specific HBA count constraint.

Medicinal chemistry Scaffold design Hydrogen bonding

Lipophilicity Differentiation: Computed LogP of N-Ethyl Bis-Piperidine vs. N-Methyl Analog

The target compound exhibits a computed LogP of 1.72 . The N-methyl analog, 1-methyl-4-(piperidin-4-ylmethyl)piperidine, has an estimated LogP of approximately 1.2–1.4 based on the one-methylene-unit reduction [1]. This difference of approximately 0.3–0.5 log units is consistent with the expected contribution of a methylene group to lipophilicity [2]. In drug discovery, a ΔLogP of 0.3–0.5 can affect membrane permeability, plasma protein binding, and volume of distribution [2]. For researchers selecting a starting scaffold, the ethyl derivative may offer enhanced passive membrane permeability relative to the methyl variant, though at the potential cost of increased metabolic lability at the N-dealkylation site.

Physicochemical properties ADME Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation: Impact on CNS Multiparameter Optimization (MPO) Scores

The target compound has a TPSA of 6.48 Ų , which is lower than the piperazine analog's TPSA of 18.5 Ų (Δ = −12.0 Ų) and marginally lower than the N-methyl bis-piperidine analog's TPSA of 15.3 Ų [1]. For CNS drug discovery, Wager et al. established that desirable CNS MPO scores require TPSA < 70 Ų [2]. All three compounds satisfy this threshold, but the target's substantially lower TPSA may contribute to a higher predicted CNS MPO desirability score, as TPSA contributes inversely to the score. The N-ethyl bis-piperidine core thus offers the lowest TPSA among the immediate analogs, potentially favorable for passive blood-brain barrier penetration [2].

CNS drug design MPO scores BBB permeability

Molecular Weight Differentiation: Target Compound vs. Piperazine and N-Methyl Bis-Piperidine Analogs

The molecular weight of the target compound is 210.36 g/mol . This compares to 211.35 g/mol for the piperazine analog (Δ = −1.0 g/mol, ~0.5% lower) and approximately 196.33 g/mol for the N-methyl bis-piperidine analog (Δ = +14.0 g/mol, ~7% higher) [1]. All three compounds fall within the lead-like chemical space (MW < 350 g/mol) as defined by the rule of three for fragment-based drug discovery [2]. However, the target compound's intermediate molecular weight—positioned between the lighter N-methyl variant and the essentially equivalent piperazine analog—offers a balance that may be optimal for maintaining ligand efficiency while providing sufficient functionality for target engagement.

Molecular weight Lead-likeness Fragment-based drug design

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine (CAS 879883-60-0): Prioritized Application Scenarios Based on Available Differentiation Evidence


CNS Drug Discovery: Lead-Like Scaffold with Favorable TPSA and Moderate Lipophilicity for Blood-Brain Barrier Penetration Optimization

With a TPSA of 6.48 Ų (Δ −12.0 Ų vs. piperazine analog) and a LogP of 1.72, this compound falls within the desirable CNS drug-like property space defined by the CNS MPO approach . Compared to the piperazine analog, its substantially lower TPSA and reduced HBA count (2 vs. 3) may confer superior passive BBB permeability. For CNS drug discovery programs requiring a bis-piperidine scaffold with defined HB donor/acceptor pharmacophore constraints, this compound provides a well-characterized starting point with a purity specification of 97% [1].

Medicinal Chemistry: Scaffold for 5-HT4 or Other GPCR Ligand Design with Defined N-Alkyl Pharmacophore Requirements

The 1-[(1-substituted-4-piperidinyl)methyl]-4-piperidine scaffold has demonstrated 5-HT4 receptor agonism in the patent literature . The N-ethyl substitution differentiates this scaffold from the N-methyl variant by contributing approximately +0.3–0.5 LogP units, which may enhance receptor binding through improved hydrophobic interactions in the N-alkyl binding pocket. The compound's bis-piperidine core also provides two titratable amine sites (vs. three in the piperazine analog), offering distinct protonation state profiles at physiological pH . Researchers exploring N-alkyl SAR in this scaffold series should consider this compound as a defined intermediate for further analog synthesis.

Fragment-Based Drug Discovery: Intermediate-Lipophilicity Fragment for Ligand Efficiency Optimization

With a molecular weight of 210.36 g/mol, this compound occupies a favorable position in fragment chemical space (MW < 250 g/mol), satisfying the Rule of Three criteria . Its LogP of 1.72 positions it between the more polar N-methyl analog (est. LogP ~1.2–1.4) and more lipophilic higher alkyl analogs, offering a balanced starting point for fragment growing or merging strategies. The commercial availability at 97% purity from multiple suppliers facilitates procurement for fragment library assembly [1].

Synthetic Intermediate for N-Substituted Piperidine Libraries: Access to Diverse Chemical Space via N-Functionalization

The compound features an unprotected secondary amine on the 4-piperidinylmethyl ring, providing a handle for further derivatization (e.g., acylation, sulfonylation, reductive amination) while retaining the N-ethyl substitution on the distal piperidine ring. This orthogonal reactivity distinguishes it from N,N'-disubstituted or N-unsubstituted bis-piperidine analogs. Researchers synthesizing focused libraries of bis-piperidine compounds for screening campaigns can use this scaffold as a key intermediate with a defined purity baseline of 97% . The patent literature demonstrates the utility of this scaffold in constructing biologically active 1-[(1-substituted-4-piperidinyl)methyl]-4-piperidine derivatives [1].

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